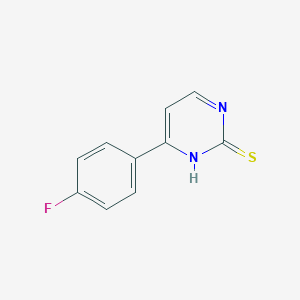

4-(4-Fluorophenyl)-2-pyrimidinethiol

Description

Properties

IUPAC Name |

6-(4-fluorophenyl)-1H-pyrimidine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2S/c11-8-3-1-7(2-4-8)9-5-6-12-10(14)13-9/h1-6H,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKNROSDVLWITKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=NC(=S)N2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30363054 | |

| Record name | 4-(4-fluorophenyl)-2-pyrimidinethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155957-43-0 | |

| Record name | 4-(4-fluorophenyl)-2-pyrimidinethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-FLUOROPHENYL)-2-PYRIMIDINETHIOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(4-Fluorophenyl)-2-pyrimidinethiol: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4-(4-fluorophenyl)-2-pyrimidinethiol, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We delve into its chemical and physical properties, outline a detailed synthesis protocol, and explore its reactivity. Furthermore, this guide critically evaluates its promising biological activities, including its potential as an anticancer and antibacterial agent, supported by mechanistic insights derived from related pyrimidine derivatives. This document serves as a foundational resource for researchers engaged in the discovery and development of novel therapeutics and functional materials.

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine ring is a fundamental heterocyclic motif present in a vast array of biologically active molecules, including nucleic acids and various therapeutic agents.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in drug design. The introduction of a 4-fluorophenyl group can further enhance metabolic stability and target binding affinity.[3] This guide focuses on the thiol-substituted derivative, 4-(4-fluorophenyl)-2-pyrimidinethiol, a versatile building block with demonstrated potential in diverse scientific fields.[3][4]

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4-(4-fluorophenyl)-2-pyrimidinethiol is crucial for its application in research and development.

Chemical and Physical Identity

| Property | Value | Source |

| IUPAC Name | 4-(4-Fluorophenyl)-1H-pyrimidine-2-thione | [3] |

| CAS Number | 155957-43-0 | [3][5] |

| Molecular Formula | C₁₀H₇FN₂S | [5] |

| Molecular Weight | 206.24 g/mol | [5] |

| Appearance | Yellow crystalline powder | [4] |

| Melting Point | 214-222 °C | [4] |

| Canonical SMILES | C1=CC(=CC=C1C2=CC=NC(=S)N2)F | [3] |

| InChI Key | IKNROSDVLWITKJ-UHFFFAOYSA-N | [3] |

Spectroscopic Profile (Predicted)

-

¹H NMR: The spectrum is expected to show distinct signals for the protons on the pyrimidine ring and the 4-fluorophenyl group. The aromatic protons will likely appear in the range of δ 7.0-8.5 ppm. The N-H proton of the thione tautomer would likely appear as a broad singlet at a downfield chemical shift.

-

¹³C NMR: The spectrum will display signals for the ten carbon atoms. The carbon of the C=S group is expected to be significantly downfield. Aromatic carbons will appear in the typical range of δ 115-165 ppm.

-

IR Spectroscopy: Key vibrational bands are anticipated for N-H stretching (around 3200-3400 cm⁻¹), C=S stretching (around 1100-1250 cm⁻¹), and C-F stretching (around 1200-1250 cm⁻¹). Aromatic C-H and C=C stretching vibrations will also be present.

-

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M⁺) at m/z 206.[3] Fragmentation patterns would likely involve cleavage of the pyrimidine ring and loss of the fluorophenyl or thiol moieties.[7][8]

-

UV-Vis Spectroscopy: Due to the conjugated system of the pyrimidine and fluorophenyl rings, characteristic absorption bands resulting from π → π* transitions are expected in the UV-Vis spectrum, likely in the 250-350 nm range. Weaker n → π* transitions may also be observed at longer wavelengths.[3]

Synthesis and Reactivity

Synthetic Pathway

The primary synthetic route to 4-(4-fluorophenyl)-2-pyrimidinethiol involves the cyclocondensation of a chalcone-like precursor with thiourea.[3]

Caption: Synthesis of 4-(4-Fluorophenyl)-2-pyrimidinethiol.

Detailed Experimental Protocol (Illustrative)

This protocol is based on general procedures for the synthesis of pyrimidine-2-thiones and should be optimized for specific laboratory conditions.

Materials:

-

1-(4-Fluorophenyl)-3-(dimethylamino)prop-2-en-1-one

-

Thiourea

-

Sodium ethoxide

-

Absolute ethanol

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-(4-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one (1 equivalent) and thiourea (1.1 equivalents) in absolute ethanol.

-

Base Addition: To the stirred solution, add a solution of sodium ethoxide (1.2 equivalents) in ethanol.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the mixture with a dilute acid (e.g., acetic acid).

-

Isolation: The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold ethanol and then water.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

-

Characterization: Confirm the structure of the purified product using spectroscopic methods (NMR, IR, MS) and determine its melting point.

Chemical Reactivity

The reactivity of 4-(4-fluorophenyl)-2-pyrimidinethiol is primarily dictated by the thiol group and the pyrimidine ring.

-

Thiol Group Reactivity: The thiol (-SH) group is nucleophilic and can undergo various transformations, including S-alkylation, S-acylation, and oxidation to form disulfides. This functional handle is crucial for the synthesis of diverse derivatives.

-

Pyrimidine Ring Reactivity: The pyrimidine ring can undergo electrophilic substitution reactions, although the presence of the electron-withdrawing fluorophenyl group may influence the regioselectivity. The nitrogen atoms can also be protonated or alkylated.

Biological and Pharmacological Properties

While specific biological data for 4-(4-fluorophenyl)-2-pyrimidinethiol is limited in publicly available literature, the broader class of pyrimidine derivatives exhibits a wide range of pharmacological activities.[1][2]

Anticancer Potential

Several studies have highlighted the anticancer activity of pyrimidine-containing compounds.[3][5] The proposed mechanisms often involve the inhibition of key enzymes in cancer cell proliferation, such as kinases. While specific IC₅₀ values for 4-(4-fluorophenyl)-2-pyrimidinethiol are not reported, related fluorinated pyrimidine derivatives have shown potent cytotoxic effects against various cancer cell lines.[9]

Caption: Putative anticancer mechanism of action.

Antibacterial Activity

Thiophenyl-pyrimidine derivatives have emerged as a promising class of antibacterial agents, particularly against Gram-positive bacteria, including multidrug-resistant strains.[9] A key mechanism of action for some of these compounds is the inhibition of the bacterial cell division protein FtsZ, leading to a disruption of cell division and eventual cell death.[9] While specific MIC values for 4-(4-fluorophenyl)-2-pyrimidinethiol are not available, related compounds have demonstrated significant antibacterial potency.[10]

Applications in Other Fields

Beyond its therapeutic potential, 4-(4-fluorophenyl)-2-pyrimidinethiol is a valuable intermediate in other areas:

-

Agrochemicals: The pyrimidine scaffold is present in numerous pesticides and herbicides. This compound serves as a building block for the development of new crop protection agents.[3][4]

-

Material Science: The electronic properties of the conjugated system make it a candidate for the synthesis of organic semiconductors and materials for photovoltaic devices.[3]

Future Directions and Conclusion

4-(4-Fluorophenyl)-2-pyrimidinethiol is a versatile heterocyclic compound with significant untapped potential. While this guide has synthesized the available information, further research is imperative to fully elucidate its properties and applications. Key areas for future investigation include:

-

Comprehensive Spectroscopic and Crystallographic Analysis: Obtaining detailed experimental spectra and a single-crystal X-ray structure is essential for a complete understanding of its molecular properties.

-

Quantitative Biological Evaluation: Systematic screening for its anticancer and antibacterial activities, including the determination of IC₅₀ and MIC values against a broad panel of cell lines and bacterial strains, is crucial.

-

Mechanistic Studies: In-depth investigations into its mechanism of action will guide the rational design of more potent and selective derivatives.

-

Derivative Synthesis and SAR Studies: The synthesis of a library of derivatives with modifications to the pyrimidine ring and the fluorophenyl moiety will help establish structure-activity relationships.

References

-

4-(4-Fluorophenyl)pyrimidine-2-thiol. (n.d.). Retrieved January 9, 2026, from [Link]

-

Wang, Y., et al. (2019). Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. RSC Advances, 9(12), 6543-6550. Retrieved January 9, 2026, from [Link]

-

Gaber, M., et al. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. Chemistry Central Journal, 11(1), 53. Retrieved January 9, 2026, from [Link]

-

Shukla, P., et al. (2022). Synthesis, Computational, FT- IR, NMR and UV-Vis Spectral Studies of Bioactive 2-(4-fluorophenyl)-4-(4-(4-methoxyphenyl)-5-(3-nitrophenyl)-4H-1, 2, 4-triazol-3-yl)quinoline. Indian Journal of Pure & Applied Physics, 60(11), 922-934. Retrieved January 9, 2026, from [Link]

-

Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (2015). International Journal of Organic Chemistry, 5(3), 159-168. Retrieved January 9, 2026, from [Link]

-

Mass spectral fragmentation modes of pyrimidine derivatives. (n.d.). Retrieved January 9, 2026, from [Link]

-

Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (2015). International Journal of Organic Chemistry, 5(3), 159-168. Retrieved January 9, 2026, from [Link]

-

Mass spectral fragmentation modes of pyrimidine derivatives. (n.d.). Retrieved January 9, 2026, from [Link]

-

4-(4-Fluorophenyl)-6-(2-furyl)pyrimidin-2-amine. (2007). Acta Crystallographica Section E: Structure Reports Online, 63(Pt 12), o4678. Retrieved January 9, 2026, from [Link]

-

Calculated and experimental 13 C NMR chemical shifts. (n.d.). Retrieved January 9, 2026, from [Link]

-

Synthesis, Reactions and Anticancer Evaluation of New Pyrimidine-2(1H)-thione Derivatives. (2021). Research Journal of Chemistry and Environment, 25(2), 116-123. Retrieved January 9, 2026, from [Link]

-

Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). Molecules, 29(1), 123. Retrieved January 9, 2026, from [Link]

-

An overview on synthesis and biological activity of pyrimidines. (2020). World Journal of Advanced Research and Reviews, 8(2), 245-257. Retrieved January 9, 2026, from [Link]

Sources

- 1. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues | Semantic Scholar [semanticscholar.org]

- 2. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. rsc.org [rsc.org]

- 5. 4-(4-Fluorophenyl)pyrimidine-2-thiol | 155957-43-0 | NF57411 [biosynth.com]

- 6. rsc.org [rsc.org]

- 7. article.sapub.org [article.sapub.org]

- 8. sphinxsai.com [sphinxsai.com]

- 9. mdpi.com [mdpi.com]

- 10. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(4-Fluorophenyl)-2-pyrimidinethiol (CAS No. 155957-43-0): A Versatile Scaffold in Modern Drug Discovery

For Distribution Among Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(4-Fluorophenyl)-2-pyrimidinethiol, a heterocyclic organic compound identified by CAS number 155957-43-0. This document moves beyond a simple recitation of chemical properties to deliver field-proven insights into its significance as a versatile building block in medicinal chemistry and materials science. We will explore its synthesis, chemical reactivity, and, most critically, its role as a foundational scaffold for the development of novel therapeutic agents, particularly in oncology and infectious diseases. The narrative will explain the causality behind its synthetic utility and the structure-activity relationships of its derivatives, supported by detailed protocols and visual workflows to empower researchers in their own discovery endeavors.

Introduction: The Strategic Importance of the Pyrimidine Core

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active compounds, including essential components of DNA and RNA.[1] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial effects.[2][3] Within this broad class, 4-(4-Fluorophenyl)-2-pyrimidinethiol has emerged as a particularly valuable synthetic intermediate.[2] The strategic incorporation of a fluorophenyl group can enhance metabolic stability and improve binding affinity to biological targets, while the thiol group offers a reactive handle for extensive chemical modification.[4] This guide will dissect the chemical attributes that make this compound a powerful tool for drug discovery and other advanced applications.

Physicochemical Properties and Structural Data

A foundational understanding of a compound's physical and chemical properties is paramount for its effective application in research and development. The key properties of 4-(4-Fluorophenyl)-2-pyrimidinethiol are summarized below.

| Property | Value | Source |

| CAS Number | 155957-43-0 | [4] |

| Molecular Formula | C₁₀H₇FN₂S | [4] |

| Molecular Weight | 206.24 g/mol | [4] |

| Appearance | Yellow crystalline powder | Chem-Impex |

| Melting Point | 214-222 ºC | [4] |

| Purity | ≥ 99% (by HPLC) | [4] |

| Canonical SMILES | C1=CC(=CC=C1C2=CC=NC(=S)N2)F | Biosynth |

Synthesis and Derivatization Strategies

The true power of 4-(4-Fluorophenyl)-2-pyrimidinethiol lies in its synthetic accessibility and the reactivity of its functional groups, which allow for the creation of diverse chemical libraries.

Core Synthesis: A Robust and Scalable Approach

The synthesis of the 4-(4-Fluorophenyl)-2-pyrimidinethiol core is typically achieved through a cyclocondensation reaction. A common and efficient method involves the reaction of a chalcone precursor with thiourea in the presence of a base.

General Experimental Protocol: Synthesis of 4-(4-Fluorophenyl)-2-pyrimidinethiol

This protocol outlines a standard laboratory-scale synthesis.

Materials:

-

3-(4-Fluorophenyl)-1-(phenyl)prop-2-en-1-one (a chalcone)

-

Thiourea

-

Sodium ethoxide or other suitable base

-

Ethanol (absolute)

-

Round-bottom flask

-

Reflux condenser

Procedure:

-

An equimolar mixture of the chalcone and thiourea is prepared.

-

The mixture is dissolved in absolute ethanol within a round-bottom flask.

-

A solution of sodium ethoxide in ethanol is added to the reaction mixture.

-

The reaction mixture is heated under reflux for 3-4 hours.[5]

-

The progress of the reaction can be monitored using thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the product is precipitated by neutralizing the solution with a dilute acid (e.g., HCl) in an ice bath.[5]

-

The resulting solid is collected by filtration, washed with cold water, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography.[5]

Caption: General workflow for the synthesis of 4-(4-Fluorophenyl)-2-pyrimidinethiol.

Derivatization: Unlocking Therapeutic Potential

The thiol (-SH) group and the pyrimidine ring itself are prime locations for chemical modification, enabling the exploration of structure-activity relationships.

-

S-Alkylation and S-Arylation: The thiol group is nucleophilic and can be readily alkylated or arylated to introduce a wide variety of substituents. This is a common strategy for modulating the pharmacokinetic and pharmacodynamic properties of the resulting compounds.

-

Oxidation: The thiol can be oxidized to form disulfides or sulfonic acids, providing another avenue for structural diversification.[4]

-

Modification of the Pyrimidine Ring: While less common, modifications to the pyrimidine ring can be achieved through various organic reactions, further expanding the chemical space accessible from this starting material.

Biological Significance and Therapeutic Applications of Derivatives

While 4-(4-Fluorophenyl)-2-pyrimidinethiol itself is primarily valued as a synthetic intermediate, its derivatives have shown significant promise in several therapeutic areas. The pyrimidine scaffold is a known "privileged structure" in medicinal chemistry, meaning it can bind to a variety of biological targets.

Anticancer Activity

Derivatives of pyrimidine are well-established as anticancer agents.[3] The mechanism of action for many of these compounds involves the inhibition of key enzymes involved in cancer cell proliferation and survival.

-

Urokinase-type Plasminogen Activator (uPA) Inhibition: The uPA system is heavily implicated in tumor invasion and metastasis.[6][7] It is a serine protease that, when overexpressed, facilitates the degradation of the extracellular matrix, allowing cancer cells to spread.[7] Several pyrimidine-based compounds have been investigated as uPA inhibitors, making this a promising avenue for derivatives of 4-(4-Fluorophenyl)-2-pyrimidinethiol.[6] The development of potent and selective uPA inhibitors is an active area of cancer research.[8]

Caption: Inhibition of the uPA pathway by pyrimidine derivatives.

Experimental Protocol: In Vitro uPA Inhibition Assay

This protocol provides a general method for screening compounds for uPA inhibitory activity.

Materials:

-

Human Urokinase (uPA) enzyme

-

Chromogenic or fluorogenic uPA substrate

-

Assay buffer

-

Test compounds (derivatives of 4-(4-Fluorophenyl)-2-pyrimidinethiol) dissolved in DMSO

-

96-well microplate (black plates for fluorescence assays)

-

Microplate reader

Procedure:

-

Prepare a stock solution of the test compound in DMSO and make serial dilutions in assay buffer.

-

In a 96-well plate, add a fixed amount of human uPA to each well.

-

Add the serially diluted test compounds to the wells. Include a positive control (a known uPA inhibitor) and a negative control (DMSO vehicle).

-

Incubate the plate at a specified temperature (e.g., 37°C) for a short period to allow for inhibitor-enzyme binding.

-

Initiate the enzymatic reaction by adding the uPA substrate to all wells.

-

Measure the absorbance or fluorescence at regular intervals using a microplate reader. The rate of substrate cleavage is proportional to uPA activity.

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting percent inhibition against compound concentration.[6]

Antibacterial Activity

The emergence of multidrug-resistant bacteria necessitates the discovery of new antibacterial agents with novel mechanisms of action.[9] Certain pyrimidine derivatives have been shown to target essential bacterial processes.

-

FtsZ Inhibition: The Filamenting temperature-sensitive mutant Z (FtsZ) protein is a bacterial homolog of tubulin and is essential for bacterial cell division.[10][11] It forms a contractile "Z-ring" at the division site, and its inhibition leads to filamentation and eventual cell death.[12] As FtsZ is highly conserved in bacteria but absent in eukaryotes, it represents an attractive target for selective antibacterial therapy.[9] Thiophenyl-pyrimidine derivatives have been identified as potential FtsZ inhibitors, suggesting a promising line of investigation for compounds derived from 4-(4-Fluorophenyl)-2-pyrimidinethiol.

Sources

- 1. ijpbs.com [ijpbs.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 4. chemimpex.com [chemimpex.com]

- 5. Synthesis and evaluation of novel pyrimidine derivative targeting pancreatic adenocarcinoma - Panduranga Mudgal - Annals of Pancreatic Cancer [apc.amegroups.org]

- 6. mdpi.com [mdpi.com]

- 7. Urokinase [bionity.com]

- 8. Inhibition of urokinase by 4-substituted benzo[b]thiophene-2-carboxamidines: an important new class of selective synthetic urokinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of FtsZ inhibitors by virtual screening as antibacterial agents and study of the inhibition mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What are FtsZ inhibitors and how do they work? [synapse.patsnap.com]

- 11. The Antibacterial Cell Division Inhibitor PC190723 Is an FtsZ Polymer-stabilizing Agent That Induces Filament Assembly and Condensation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent advances in the discovery and development of antibacterial agents targeting the cell-division protein FtsZ - PMC [pmc.ncbi.nlm.nih.gov]

molecular structure of 4-(4-Fluorophenyl)-2-pyrimidinethiol

An In-Depth Technical Guide to the Molecular Structure of 4-(4-Fluorophenyl)-2-pyrimidinethiol

Abstract

4-(4-Fluorophenyl)-2-pyrimidinethiol is a versatile heterocyclic organic compound that stands as a significant building block in the fields of pharmaceutical development, agrochemicals, and material science.[1][2] Its molecular architecture, characterized by a pyrimidine core functionalized with a 4-fluorophenyl group and a reactive thiol/thione moiety, is fundamental to its utility. This technical guide provides a comprehensive examination of the , synthesizing data from spectroscopic analysis, crystallographic studies of related analogues, and computational modeling. We will delve into the critical thione-thiol tautomerism that defines its chemical behavior, detail the experimental protocols for its synthesis and characterization, and connect its structural features to its documented biological activities. This document is intended for researchers, scientists, and drug development professionals seeking a deep, field-proven understanding of this important chemical entity.

Core Molecular Properties and Synthesis

4-(4-Fluorophenyl)-2-pyrimidinethiol is a yellow crystalline powder that serves as a key intermediate in the synthesis of novel therapeutic agents, particularly in the areas of anti-cancer and anti-inflammatory drugs.[1][2][3] The incorporation of a fluorine atom at the para-position of the phenyl ring is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.[1]

| Property | Value | Reference |

| IUPAC Name | 6-(4-fluorophenyl)-1H-pyrimidine-2-thione | [1] |

| Synonyms | 4-(4-Fluorophenyl)-2-pyrimidinethiol | [2][4][5] |

| CAS Number | 155957-43-0 | [4][5] |

| Molecular Formula | C₁₀H₇FN₂S | [2][4] |

| Molecular Weight | 206.24 g/mol | [2][4] |

| Appearance | Yellow crystalline powder | [1][2] |

| Canonical SMILES | C1=CC(=CC=C1C2=CC=NC(=S)N2)F | [1][4] |

Foundational Synthesis Protocol

The synthesis of 4-(4-Fluorophenyl)-2-pyrimidinethiol is efficiently achieved through a condensation reaction, a cornerstone method for creating the pyrimidine ring system. The primary route involves the reaction of a suitable α,β-unsaturated ketone precursor with thiourea.[1]

Protocol: Synthesis via Chalcone Precursor

-

Precursor Synthesis: Synthesize the intermediate 1-(4-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one. This is typically prepared from 4-fluoroacetophenone and Bredereck's reagent or a similar formylating agent.

-

Cyclization Reaction:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 1-(4-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one and an equimolar amount of thiourea in absolute ethanol.

-

Add a catalytic amount of a strong base, such as sodium ethoxide, to the mixture.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the mixture with a suitable acid (e.g., acetic acid), which will cause the product to precipitate.

-

Collect the crude product by vacuum filtration and wash with cold ethanol or water.

-

Recrystallize the solid from a suitable solvent (e.g., ethanol) to yield the purified 4-(4-Fluorophenyl)-2-pyrimidinethiol as a yellow crystalline powder.[1][2]

-

Elucidation of the Molecular Architecture

Determining the precise molecular structure requires a multi-faceted approach, combining spectroscopic, crystallographic, and computational methods to build a complete picture from electronic to solid-state conformations.

Spectroscopic Characterization: A Molecular Fingerprint

Spectroscopy provides the fundamental framework for structural confirmation. While specific spectra for this exact compound require experimental acquisition, its characteristic features can be reliably predicted based on extensive data from related pyrimidine derivatives.[6][7][8]

| Technique | Predicted Characteristic Data | Rationale & Causality |

| FTIR (cm⁻¹) | ~3350 (N-H stretch, broad), ~3150 (Aromatic C-H stretch), ~1600 (C=N/C=C stretch), ~1200 (C-F stretch) | The presence of a broad N-H stretch would be strong evidence for the thione tautomer in the solid state. C=N and C=C stretches confirm the heterocyclic aromatic system, while the C-F stretch is characteristic of the fluorophenyl group.[6][8] |

| ¹H NMR (ppm) | 7.0-8.5 (multiplets, aromatic protons), ~13.0 (broad singlet, N-H proton) | Protons on the fluorophenyl ring will exhibit complex splitting patterns due to both H-H and H-F coupling. The pyrimidine ring protons will appear as distinct signals. A downfield, exchangeable N-H proton signal is a key indicator of the thione form.[6] |

| ¹³C NMR (ppm) | ~175-185 (C=S), 160-165 (C-F, doublet), 115-135 (Aromatic carbons) | The most diagnostic signal is the C=S carbon of the thione form, which appears significantly downfield. The carbon directly bonded to fluorine will appear as a doublet with a large coupling constant (¹JCF), confirming the fluorophenyl moiety's presence and position. |

| Mass Spec (m/z) | 206.03 [M]⁺ | High-resolution mass spectrometry provides the exact molecular weight, confirming the elemental composition of C₁₀H₇FN₂S. Fragmentation patterns can further validate the connectivity of the pyrimidine and fluorophenyl rings.[7] |

Solid-State Structure: The Definitive Conformation

Single-crystal X-ray diffraction (XRD) is the unequivocal method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise measurements of bond lengths, bond angles, and intermolecular interactions.[1] While detailed crystallographic data for 4-(4-Fluorophenyl)-2-pyrimidinethiol is not available in the reviewed literature, analysis of closely related structures, such as methyl 4-(2-fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate, offers critical insights.[1][9]

-

Ring Conformation: The pyrimidine ring is not expected to be perfectly planar. In analogues, it adopts conformations like a twist-boat to relieve steric strain.[9]

-

Dihedral Angle: The fluorophenyl ring is positioned axially and is significantly twisted out of the plane of the pyrimidine ring, with a dihedral angle that could be as high as 89°.[9] This non-coplanar arrangement is crucial for its interaction with biological targets.

-

Intermolecular Interactions: In the solid state, the crystal packing is governed by a network of intermolecular forces. Hydrogen bonding (e.g., N-H···S or N-H···N) and π-π stacking between the aromatic rings are expected to be the dominant interactions that stabilize the crystal lattice.[1]

Computational Modeling: In Silico Validation

Theoretical investigations using Density Functional Theory (DFT) are instrumental in modern structural analysis.[6] Geometry optimization calculations are performed to identify the ground-state geometry—the lowest energy, most stable three-dimensional shape of the molecule.[1] This process computationally determines the precise bond lengths, bond angles, and dihedral angles, corroborating experimental findings and providing a validated model of the molecular structure.

The Critical Thione-Thiol Tautomerism

A defining feature of 2-pyrimidinethiols is their existence in a tautomeric equilibrium between the thiol and thione forms. This equilibrium is not merely an academic curiosity; it profoundly influences the compound's reactivity, hydrogen bonding capability, and biological interactions.

-

4-(4-Fluorophenyl)-2-pyrimidinethiol (Thiol form): Contains an S-H bond and a fully aromatic pyrimidine ring.

-

6-(4-fluorophenyl)-1H-pyrimidine-2-thione (Thione form): Contains an N-H bond and a C=S double bond.

Computational studies on the parent 2-pyrimidinethiol molecule have shown that the relative stability of these tautomers is highly dependent on the environment. The thiol form is predicted to be more stable in the gas phase, whereas the thione form is significantly more stable in an aqueous medium.[10] This shift is critical for drug development, as the dominant species in a biological (aqueous) environment is the thione tautomer.

Caption: Tautomeric equilibrium between the thiol and thione forms.

Integrated Workflow for Structural Verification

For any newly synthesized batch, a systematic workflow is essential to validate its identity and purity, ensuring reliable data for subsequent biological or material science applications.

Caption: Experimental workflow for synthesis and structural validation.

Structure-Activity Relationship (SAR) Insights

The biological activity of 4-(4-Fluorophenyl)-2-pyrimidinethiol is a direct consequence of its molecular structure.

-

The Pyrimidine Scaffold: This nitrogen-containing heterocycle is a well-established "privileged scaffold" in medicinal chemistry, present in nucleic acids and a multitude of approved drugs, making it readily recognized by biological systems.[11][12]

-

The Thiol/Thione Moiety: The thione group (-C=S) and its thiol tautomer are critical for biological function. The soft sulfur atom can act as a potent hydrogen bond acceptor or coordinate with metal ions in the active sites of metalloenzymes, leading to enzyme inhibition.[1]

-

The 4-Fluorophenyl Group: This substituent provides a dual advantage. The phenyl ring can engage in favorable π-π stacking and hydrophobic interactions within receptor binding pockets. The para-fluoro substituent enhances metabolic stability by blocking a common site of oxidative metabolism and can improve binding affinity through favorable electronic interactions.[1]

These combined features explain the compound's utility as an intermediate for developing agents with anticancer, anti-inflammatory, and antimicrobial properties.[1][13][14]

Conclusion

The is defined by a synergistic combination of a proven pyrimidine scaffold, a bio-potentiating 4-fluorophenyl ring, and a functionally critical thione-thiol group. Its conformation is characterized by a non-coplanar arrangement of the two rings, and its chemical identity is dominated by the thione tautomer in aqueous environments. A thorough understanding of this structure, achieved through a combination of spectroscopic, crystallographic, and computational methods, is paramount for rationally designing and optimizing new chemical entities for pharmaceutical, agricultural, and material science applications.

References

-

An Efficient Synthesis of Novel 4-Aryl-2-thioxo-3,4-dihydro-1H-pyrimido[1,2-a][1][4][9]triazin-6(2H)-ones and Their Antibacterial Activity. MDPI. [Link]

-

Crystal structure of methyl 4-(2-fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate. National Institutes of Health (NIH). [Link]

-

Spectroscopic details on the molecular structure of pyrimidine‑2‑thiones heterocyclic compounds: computational and antiviral activity against the main protease enzyme of SARS-CoV-2. National Institutes of Health (NIH). [Link]

-

Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. [Link]

-

Synthesis and Reaction of 4-Aryl-Pyrimidine-2 (1h) Thione Derivatives of Polential Antibacterial Activities. Oriental Journal of Chemistry. [Link]

-

Spectroscopic Identification and Synthesis of Derivativesof Pyrimidine 2- Thione Via Two Different Spacers. ResearchGate. [Link]

-

Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. ResearchGate. [Link]

-

One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. National Institutes of Health (NIH). [Link]

-

Biological Activity of Pyrimidine Derivativies: A Review. Juniper Publishers. [Link]

-

FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research. [Link]

-

Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Aswan Science and Technology Bulletin. [Link]

-

Significance and Biological Importance of Pyrimidine in the Microbial World. National Institutes of Health (NIH). [Link]

-

Dimers of and Tautomerism Between 2-pyrimidinethiol and 2(1H)-pyrimidinethione: A Density Functional Theory (DFT) Study. PubMed. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. sisli.edu.tr [sisli.edu.tr]

- 4. 4-(4-Fluorophenyl)pyrimidine-2-thiol | 155957-43-0 | NF57411 [biosynth.com]

- 5. 4-(4-Fluorophenyl)pyrimidine-2-thiol | 155957-43-0 [chemicalbook.com]

- 6. Spectroscopic details on the molecular structure of pyrimidine‑2‑thiones heterocyclic compounds: computational and antiviral activity against the main protease enzyme of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 9. Crystal structure of methyl 4-(2-fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dimers of and tautomerism between 2-pyrimidinethiol and 2(1H)-pyrimidinethione: a density functional theory (DFT) study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. juniperpublishers.com [juniperpublishers.com]

- 12. Significance and Biological Importance of Pyrimidine in the Microbial World - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Biological activities of synthetic pyrimidine derivatives [wisdomlib.org]

- 14. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

4-(4-Fluorophenyl)-2-pyrimidinethiol chemical formula C10H7FN2S

An In-depth Technical Guide on 4-(4-Fluorophenyl)-2-pyrimidinethiol

Chemical Formula: C₁₀H₇FN₂S CAS No: 155957-43-0

Foreword

This document serves as a technical guide for researchers, medicinal chemists, and drug development professionals working with 4-(4-Fluorophenyl)-2-pyrimidinethiol. As a Senior Application Scientist, my objective is to move beyond a simple recitation of facts and provide a synthesized, experience-driven perspective on this versatile heterocyclic compound. We will explore not just the "what" but the "why"—the causality behind synthetic choices, the logic of its application, and the potential it holds as a foundational scaffold in modern chemistry.

Core Concepts: The Strategic Value of the 4-(4-Fluorophenyl)-2-pyrimidinethiol Scaffold

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of nucleic acids and a multitude of FDA-approved drugs.[1][2][3] The specific functionalization in 4-(4-fluorophenyl)-2-pyrimidinethiol imparts distinct advantages:

-

The 4-Fluorophenyl Moiety: The introduction of a fluorine atom onto the phenyl ring is a common strategy in drug design. It can enhance metabolic stability by blocking potential sites of oxidation and improve binding affinity to biological targets through favorable electrostatic interactions, without significantly increasing steric bulk.[4]

-

The 2-Pyrimidinethiol Group: This functional group is a versatile chemical handle. It exists in a tautomeric equilibrium with its 2(1H)-pyrimidinethione form.[5] The thiol/thione group is nucleophilic and can be readily derivatized, allowing for the systematic exploration of structure-activity relationships (SAR) by attaching various side chains.

This combination makes the compound a highly valuable building block for creating libraries of novel molecules with therapeutic potential.[5]

Synthesis and Mechanistic Considerations

The construction of the pyrimidine ring is a well-trodden path in organic chemistry, with multicomponent reactions (MCRs) being a preferred route due to their efficiency and atom economy.[6] The Biginelli reaction and its variations are particularly relevant for this class of compounds.[7]

Recommended Synthetic Protocol: One-Pot Cyclocondensation

This protocol describes a robust and widely applicable method for synthesizing the title compound, leveraging the principles of multicomponent cyclocondensation.

Experimental Workflow:

-

Reactant Charging: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add absolute ethanol (30 mL). Sequentially dissolve 1-(4-fluorophenyl)ethanone (10 mmol, 1 eq.), thiourea (12 mmol, 1.2 eq.), and a β-dicarbonyl compound such as ethyl acetoacetate (10 mmol, 1 eq.).

-

Catalysis: Introduce a catalytic amount of a base, such as potassium carbonate (K₂CO₃, 1.5 mmol, 0.15 eq.) or a few drops of piperidine. The choice of base is critical; an inorganic base like K₂CO₃ facilitates the reaction while minimizing side products and simplifying purification.

-

Reaction Execution: Heat the mixture to reflux (approximately 78-80°C for ethanol) and maintain for 4-8 hours. The causality for refluxing is to provide sufficient activation energy to overcome the barriers for the multiple condensation and cyclization steps.

-

Progress Monitoring: Monitor the reaction's completion using Thin-Layer Chromatography (TLC) with a suitable mobile phase (e.g., hexane:ethyl acetate 7:3). The disappearance of the starting ketone is a key indicator.

-

Isolation and Purification: Upon completion, cool the reaction mixture to room temperature. The product often precipitates as a pale yellow solid. Collect the crude product by vacuum filtration and wash with cold ethanol to remove unreacted starting materials.

-

Recrystallization: For obtaining high-purity material, recrystallize the crude solid from a suitable solvent like glacial acetic acid or a mixture of ethanol and water. This step is self-validating; the formation of well-defined crystals is indicative of high purity.

Caption: Experimental workflow for the synthesis of 4-(4-Fluorophenyl)-2-pyrimidinethiol.

Physicochemical and Spectroscopic Profile

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following data are compiled from typical analytical results for this structure.[8][9]

General Properties

| Property | Value |

| Molecular Formula | C₁₀H₇FN₂S[10][11][12] |

| Molecular Weight | 206.24 g/mol [10][11][12] |

| Appearance | Yellow crystalline powder[12] |

| Melting Point | 214-222 °C[12] |

| IUPAC Name | 6-(4-fluorophenyl)-1H-pyrimidine-2-thione[5] |

Spectroscopic Data Interpretation

The following table outlines the expected signals in various spectroscopic analyses, which collectively serve as a structural fingerprint.

| Technique | Expected Observations | Rationale |

| ¹H NMR | ~12.0-13.0 ppm (broad s, 1H, N-H), ~7.8-8.2 ppm (m, 2H, Ar-H), ~7.2-7.5 ppm (m, 2H, Ar-H), ~7.0 ppm (s, 1H, Pyrimidine-H) | The N-H proton of the thione tautomer is deshielded. Aromatic protons show characteristic coupling for a 1,4-disubstituted ring. |

| ¹³C NMR | ~175-180 ppm (C=S), ~160-165 ppm (d, ¹JCF, C-F), ~115-135 ppm (Ar-C & Pyrimidine-C) | The thione carbon (C=S) is significantly downfield. The carbon directly bonded to fluorine exhibits a large one-bond coupling constant (¹JCF). |

| FT-IR (cm⁻¹) | ~3100-3200 (N-H stretch), ~3050 (Ar C-H stretch), ~1600 (C=N stretch), ~1500 (Ar C=C stretch), ~1220 (C-F stretch), ~1180 (C=S stretch) | Each peak corresponds to a specific bond vibration, confirming the presence of key functional groups like N-H (thione), aromatic rings, and the C=S bond. |

| Mass Spec. (EI) | M⁺ peak at m/z = 206. Fragmentation patterns include loss of HSCN and fragments corresponding to the fluorophenyl moiety. | The molecular ion peak confirms the molecular weight. Fragmentation analysis helps in confirming the structural components.[13][14] |

Applications in Research and Development

4-(4-Fluorophenyl)-2-pyrimidinethiol is not typically an end-product but rather a crucial intermediate for creating more complex molecules with tailored biological activities.[5][12]

Anticancer Drug Discovery

Pyrimidine derivatives are well-established as anticancer agents, often functioning as kinase inhibitors or antimetabolites.[1][2][15] This scaffold has shown in vitro anticancer activity and is a building block for developing agents that target proliferative pathways.[5][10][11] The thiol group can be alkylated to introduce chains that occupy hydrophobic pockets in enzyme active sites, such as those in tyrosine kinases.

Caption: Inhibition of a receptor tyrosine kinase pathway by a pyrimidine-based drug.

Agrochemicals and Material Science

Beyond pharmaceuticals, this compound is a valuable precursor in other fields. In agrochemicals, pyrimidine derivatives are used to formulate fungicides and herbicides.[12][16] In material science, the heterocyclic structure and potential for creating conjugated systems make it an interesting candidate for research into organic semiconductors and photovoltaic devices.[5][12]

Conclusion and Future Perspectives

4-(4-Fluorophenyl)-2-pyrimidinethiol is a high-value chemical scaffold whose true potential is realized through its derivatization. Its robust synthesis and the strategic placement of its functional groups provide a reliable platform for innovation in medicinal chemistry, agrochemistry, and material science. Future research should focus on expanding the library of its derivatives and employing high-throughput screening to uncover novel biological activities. Furthermore, exploring green chemistry approaches for its synthesis, such as using solvent-free conditions or more sustainable catalysts, will be a key area of development.[6][8]

References

-

Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Preprints.org. [Link]

-

Review Writing on Synthesis of Pyrimidine and Its Biological Activity. Authorea Preprints. [Link]

-

An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. [Link]

-

Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. [Link]

-

Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. National Institutes of Health (NIH). [Link]

-

Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. National Institutes of Health (PubMed). [Link]

-

Special Issue : Pyrimidine and Purine Derivatives in Medicinal Chemistry. MDPI. [Link]

-

Recent Advances in Pyrimidine-Based Drugs. National Institutes of Health (NIH). [Link]

-

FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. National Institutes of Health (PubMed). [Link]

-

Biological Activity of Pyrimidine Derivativies: A Review. Juniper Publishers. [Link]

-

Synthesis, Computational, FT- IR, NMR and UV-Vis Spectral Studies of Bioactive 2-(4-fluorophenyl). Indian Journal of Chemistry. [Link]

-

Synthesis and biological activity of some pyrimidine derivatives. ResearchGate. [Link]

-

Organic Syntheses Procedure. Organic Syntheses. [Link]

-

Synthesis, Computational, FT- IR, NMR and UV-Vis Spectral Studies of Bioactive 2-(4-fluorophenyl)-4-(4-(4-methoxyphenyl)-5-(3-nitrophenyl)-4H-1,2, 4-triazol-3-yl)quinoline. ResearchGate. [Link]

-

Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. MDPI. [Link]

-

Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. [Link]

-

Identifying Unknown from IR, NMR, and Mass Spectrometry. Chemistry Steps. [Link]

-

Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. University of Calgary. [Link]

Sources

- 1. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. jchemrev.com [jchemrev.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. ijpsjournal.com [ijpsjournal.com]

- 9. researchgate.net [researchgate.net]

- 10. 4-(4-Fluorophenyl)pyrimidine-2-thiol | 155957-43-0 | NF57411 [biosynth.com]

- 11. 4-(4-Fluorophenyl)pyrimidine-2-thiol | 155957-43-0 [chemicalbook.com]

- 12. chemimpex.com [chemimpex.com]

- 13. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 14. lehigh.edu [lehigh.edu]

- 15. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chemimpex.com [chemimpex.com]

The Pyrimidine Nucleus: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide to the Biological Activity of Pyrimidine Derivatives for Researchers, Scientists, and Drug Development Professionals

Authored by Gemini, Senior Application Scientist

Abstract

The pyrimidine ring, a fundamental component of nucleic acids, is a cornerstone of medicinal chemistry.[1] Its inherent ability to engage in diverse biological interactions has made it a "privileged scaffold" in the design and synthesis of novel therapeutic agents. This guide provides a comprehensive technical overview of the multifaceted biological activities of pyrimidine derivatives, with a focus on their applications in oncology, infectious diseases, and inflammatory conditions. We will delve into the intricate mechanisms of action, explore key structure-activity relationships, and provide detailed experimental protocols for the evaluation of these potent molecules. This document is intended to serve as a valuable resource for researchers and drug development professionals, offering both foundational knowledge and practical insights to accelerate the discovery of next-generation pyrimidine-based therapeutics.

The Architectural Significance of the Pyrimidine Core

The six-membered heterocyclic ring of pyrimidine, with its two nitrogen atoms at positions 1 and 3, provides a unique electronic and structural framework. This architecture allows for a wide range of chemical modifications, enabling the fine-tuning of a molecule's physicochemical properties and biological target affinity. The nitrogen atoms can act as hydrogen bond acceptors, while various substituents on the carbon atoms can engage in hydrophobic, ionic, or other non-covalent interactions with biological macromolecules. This versatility is a key reason why pyrimidine derivatives have found success across a broad spectrum of therapeutic areas.[2][3]

Anticancer Activity: Targeting the Engines of Malignancy

Pyrimidine derivatives have emerged as a major class of anticancer agents, primarily by interfering with the cellular machinery essential for tumor growth and proliferation.[4] Their mechanisms of action are diverse, ranging from the inhibition of critical enzymes to the modulation of key signaling pathways.

Mechanism of Action: A Multi-pronged Assault on Cancer Cells

The anticancer effects of pyrimidine derivatives are often achieved through several key mechanisms:

-

Inhibition of Kinase Signaling: Many pyrimidine-based drugs function as potent inhibitors of protein kinases, enzymes that play a central role in regulating cell growth, differentiation, and survival.[1][5] By blocking the activity of kinases that are often dysregulated in cancer, such as Epidermal Growth Factor Receptor (EGFR), these compounds can halt tumor progression.[6]

-

Disruption of Nucleic Acid Synthesis: As structural analogs of the natural pyrimidine bases (uracil, thymine, and cytosine), some derivatives can be fraudulently incorporated into DNA and RNA, leading to structural anomalies and triggering cell death.[5] Others inhibit key enzymes involved in the biosynthesis of pyrimidines, thereby starving cancer cells of the building blocks needed for DNA replication.

-

Tubulin Polymerization Inhibition: A growing number of pyrimidine derivatives have been shown to target the colchicine binding site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[7][8]

Case Study: EGFR Inhibitors in Non-Small Cell Lung Cancer (NSCLC)

Mutations in the EGFR gene are a common driver of NSCLC.[9] This has led to the development of several generations of pyrimidine-based EGFR tyrosine kinase inhibitors (TKIs).

-

First-generation inhibitors , such as Gefitinib and Erlotinib, are reversible binders to the ATP-binding site of the EGFR kinase domain.

-

Second-generation inhibitors , like Afatinib, are irreversible inhibitors that form a covalent bond with a cysteine residue in the active site.

-

Third-generation inhibitors , including Osimertinib, were specifically designed to overcome resistance mechanisms, such as the T790M "gatekeeper" mutation, that arise during treatment with earlier-generation drugs.[9][10]

The binding of epidermal growth factor (EGF) to its receptor (EGFR) triggers a cascade of downstream signaling events, primarily through the RAS-RAF-MAPK and PI3K/AKT pathways, which promote cell proliferation and survival.[1][11] Pyrimidine-based EGFR inhibitors block this signaling cascade at its origin.

Caption: EGFR signaling pathway and its inhibition by pyrimidine derivatives.

Experimental Protocol: In Vitro Anticancer Screening (MTT Assay)

The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. It is a fundamental tool for evaluating the cytotoxic effects of potential anticancer agents.[12]

Materials:

-

Cancer cell line of interest (e.g., A549 for lung cancer)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Pyrimidine derivative to be tested

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.[12]

-

Compound Treatment: Prepare serial dilutions of the pyrimidine derivative in culture medium and add to the wells. Include a vehicle-only control. Incubate for 48-72 hours.[12]

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

-

Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50).

Quantitative Data: Anticancer Activity of Representative Pyrimidine Derivatives

| Compound Class | Target | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrazolo[3,4-d]pyrimidine | EGFR | HCT-116 | 5.66 | [13] |

| Pyrido[2,3-d]pyrimidine | Tubulin Polymerization | MCF-7 | 3.02 | [8] |

| Fused Pyrimidine | Src Kinase | HCT-116 | 0.018 - 9.98 | [5] |

| Diaminopyrimidine | EGFR T790M | H1975 | 0.0022 | [14] |

Antimicrobial Activity: Combating Infectious Diseases

The rise of antibiotic resistance necessitates the development of new antimicrobial agents with novel mechanisms of action. Pyrimidine derivatives have shown significant promise in this area, exhibiting both antibacterial and antifungal properties.

Mechanism of Action: Disrupting Microbial Viability

Pyrimidine-based antimicrobials often target essential cellular processes in microorganisms:

-

Inhibition of Folic Acid Synthesis: Some derivatives, like Trimethoprim, act as potent inhibitors of dihydrofolate reductase (DHFR), a key enzyme in the bacterial folic acid synthesis pathway. This deprives the bacteria of essential precursors for DNA and RNA synthesis.[15]

-

Inhibition of DNA Gyrase: DNA gyrase is a bacterial enzyme crucial for DNA replication. Certain pyrimidine derivatives can inhibit its activity, leading to lethal double-stranded DNA breaks.[16]

The inhibition of DHFR by pyrimidine derivatives like Trimethoprim is a classic example of targeted antimicrobial therapy. By mimicking the natural substrate, dihydrofolic acid, these compounds block the production of tetrahydrofolic acid, a vital cofactor in nucleotide synthesis.

Caption: Mechanism of action of Trimethoprim, a pyrimidine-based DHFR inhibitor.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

-

Bacterial or fungal strain of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

96-well microtiter plates

-

Pyrimidine derivative to be tested

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Inoculum: Prepare a standardized suspension of the microorganism.

-

Serial Dilution: Prepare two-fold serial dilutions of the pyrimidine derivative in the broth medium directly in the wells of the 96-well plate.

-

Inoculation: Add the standardized inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density.

Quantitative Data: Antimicrobial Activity of Representative Pyrimidine Derivatives

| Compound Class | Target Organism | MIC (µg/mL) | Reference |

| Pyrazolo[3,4-d]pyrimidine | Staphylococcus aureus | 3.8 | [10] |

| 1,2,4-Triazolo[1,5-a]pyrimidine | Escherichia coli | 0.25 - 2.0 | [17] |

| Thiophenyl Pyrimidine | MRSA | 2 | [8] |

| Fused Pyrimidine | Candida albicans | 625 | [18] |

Antiviral and Anti-inflammatory Activities: Modulating Host Responses

Beyond their direct cytotoxic and antimicrobial effects, pyrimidine derivatives also exhibit potent antiviral and anti-inflammatory activities, often by modulating host cellular pathways.

Antiviral Mechanisms

-

Inhibition of Viral Enzymes: Many antiviral pyrimidine nucleoside analogs, such as Zidovudine (AZT), are phosphorylated intracellularly to their active triphosphate form. They then act as chain terminators when incorporated into the growing viral DNA by reverse transcriptase.[19]

Anti-inflammatory Mechanisms

-

Inhibition of Pro-inflammatory Mediators: Pyrimidine derivatives can exert anti-inflammatory effects by inhibiting the production of key inflammatory mediators like prostaglandins (via COX enzyme inhibition) and nitric oxide.[2][12]

-

Modulation of NF-κB Signaling: The NF-κB signaling pathway is a central regulator of inflammation. Some pyrimidine derivatives have been shown to inhibit NF-κB activation, thereby downregulating the expression of pro-inflammatory genes.[11][20]

The canonical NF-κB pathway is activated by various stimuli, leading to the nuclear translocation of NF-κB dimers and the transcription of pro-inflammatory genes. Pyrimidine-based inhibitors can interfere with this pathway at multiple points.

Caption: Inhibition of the NF-κB signaling pathway by pyrimidine derivatives.

Synthesis of Key Pyrimidine-Based Drugs: Case Studies

The versatility of the pyrimidine scaffold is further highlighted by the diverse synthetic routes employed to access clinically important drugs.

Synthesis of Erlotinib

Erlotinib, an EGFR inhibitor, is typically synthesized through a multi-step process that involves the construction of the quinazoline core followed by coupling with 3-ethynylaniline.[18][21][22]

A Representative Synthetic Workflow:

Caption: A simplified workflow for the synthesis of Erlotinib.

Synthesis of Zidovudine (AZT)

The synthesis of the antiviral drug Zidovudine often starts from thymidine and involves the introduction of the key azido group at the 3'-position of the sugar moiety.[19][23]

A Representative Synthetic Workflow:

Caption: A simplified workflow for the synthesis of Zidovudine.

Synthesis of Trimethoprim

The antibacterial agent Trimethoprim can be synthesized through various routes, often involving the condensation of a substituted benzaldehyde with a propanenitrile derivative, followed by cyclization with guanidine.[24][25][26]

A Representative Synthetic Workflow:

Caption: A simplified workflow for the synthesis of Trimethoprim.

Future Perspectives and Conclusion

The pyrimidine scaffold continues to be a fertile ground for the discovery of new therapeutic agents.[27] Current research is focused on several key areas:

-

Development of Covalent and Allosteric Inhibitors: To overcome drug resistance, novel pyrimidine derivatives are being designed as covalent or allosteric inhibitors that can target mutated proteins.

-

Hybrid Molecules: The combination of a pyrimidine core with other pharmacophores into a single hybrid molecule is a promising strategy to create multi-targeted agents with enhanced efficacy.[28]

-

Improved Drug Delivery: Innovative formulation strategies are being explored to enhance the solubility and bioavailability of poorly soluble pyrimidine derivatives.[29][30]

References

-

Rashid, M., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances. [Link]

-

Wang, Y., et al. (2019). Heterocyclic-Fused Pyrimidines as Novel Tubulin Polymerization Inhibitors Targeting the Colchicine Binding Site: Structural Basis and Antitumor Efficacy. Journal of Medicinal Chemistry. [Link]

-

Singh, H., et al. (2023). Explanatory review on pyrimidine/fused pyrimidine derivatives as anticancer agents targeting Src kinase. Archiv der Pharmazie. [Link]

-

Baxter, E. W., et al. (2000). Inhibitors of NF-kappaB and AP-1 gene expression: SAR studies on the pyrimidine portion of 2-chloro-4-trifluoromethylpyrimidine-5-[N-(3', 5'-bis(trifluoromethyl)phenyl)carboxamide]. Journal of Medicinal Chemistry. [Link]

-

Ercan, D., et al. (2015). EGFR Mutations and Resistance to Irreversible Pyrimidine-Based EGFR Inhibitors. Clinical Cancer Research. [Link]

-

Kumar, A., et al. (2023). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current Medicinal Chemistry. [Link]

-

Rashid, M., et al. (2022). Demystifying the syntheses, anti-inflammatory activities and structure: Activity relationships of pyrimidines. Journal of the Indian Chemical Society. [Link]

-

Singh, P., et al. (2025). Quinoline/Pyrido-Pyrimidine Derivatives as Tubulin Polymerization Inhibitors: Design, Synthesis, Computational, and Anticancer Evaluation. Archiv der Pharmazie. [Link]

-

Brandhuber, B. J., et al. (2013). Discovery of Selective and Noncovalent Diaminopyrimidine-Based Inhibitors of Epidermal Growth Factor Receptor Containing the T790M Resistance Mutation. Journal of Medicinal Chemistry. [Link]

-

Liu, H., et al. (2004). Theoretical studies on pyrimidine substituent derivatives as dual inhibitors of AP-1 and NF-kappaB. Journal of Medicinal Chemistry. [Link]

-

Sharma, A., et al. (2022). Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review. Archiv der Pharmazie. [Link]

-

Baillache, G., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. [Link]

-

Al-Warhi, T., et al. (2023). Chemical structures of the most active anti-inflammatory pyrimidine derivatives (e16–e24). Molecules. [Link]

-

Singh, H., et al. (2023). Explanatory review on pyrimidine/fused pyrimidine derivatives as anticancer agents targeting Src kinase. Archiv der Pharmazie. [Link]

-

Al-Omair, M. A., et al. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Molecules. [Link]

-

Chandregowda, V., et al. (2009). Modified Synthesis of Erlotinib Hydrochloride. Indian Journal of Pharmaceutical Sciences. [Link]

-

Sharma, A., et al. (2022). Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review. Archiv der Pharmazie. [Link]

-

Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

-

Rashid, M., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances. [Link]

-

Baxter, E. W., et al. (2000). Inhibitors of NF-KB and AP-1 Gene Expression: SAR Studies on the Pyrimidine Portion of 2-Chloro-4-trifluoromethylpyrimidine-5-[ N -(3',5'-bis(trifluoromethyl)phenyl)carboxamide]. Journal of Medicinal Chemistry. [Link]

-

El-Sayed, N. F., et al. (2021). Synthesis and antimicrobial activity of some novel 1,2-dihydro-[2][7][11]triazolo[1,5- a ]pyrimidines bearing amino acid moiety. RSC Advances. [Link]

-

Zhang, H., et al. (2024). The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Sun, W., et al. (2021). Recent Studies on the Anticancer Activity of Pyrimidine Derivatives: A Review. International Journal of Research in Pharmaceutical and Nano Sciences. [Link]

-

Li, D., et al. (2022). Novel third-generation pyrimidines-based EGFR tyrosine kinase inhibitors targeting EGFR T790M mutation in advanced non-small cell lung cancer. European Journal of Medicinal Chemistry. [Link]

- US Patent No. US9428468B2. (2016). Process for the preparation of erlotinib.

-

Zhang, H., et al. (2025). Pyrimidine hybrids with in vivo anticancer therapeutic potential. Expert Opinion on Therapeutic Patents. [Link]

-

Senthilkumar, P., et al. (2009). Synthesis of Zidovudine Derivatives with Anti-HIV-1 and Antibacterial Activities. Nucleosides, Nucleotides and Nucleic Acids. [Link]

-

Singh, P., et al. (2025). Quinoline/Pyrido-Pyrimidine Derivatives as Tubulin Polymerization Inhibitors: Design, Synthesis, Computational, and Anticancer Evaluation. Archiv der Pharmazie. [Link]

-

Wang, L., et al. (2022). Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives. Frontiers in Chemistry. [Link]

-

Chandregowda, V., et al. (2009). Modified Synthesis of Erlotinib Hydrochloride. Indian Journal of Pharmaceutical Sciences. [Link]

-

Conte, C., et al. (2017). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. Molecular Pharmaceutics. [Link]

-

Sharma, P., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals. [Link]

-

Baxter, E. W., et al. (2000). Inhibitors of NF-κB and AP-1 Gene Expression: SAR Studies on the Pyrimidine Portion of 2-Chloro-4-trifluoromethylpyrimidine-5-[ N -(3',5'-bis(trifluoromethyl)phenyl)carboxamide]. Journal of Medicinal Chemistry. [Link]

-

Patsnap. (2024). What are Bacterial DNA gyrase inhibitors and how do they work?. Patsnap Synapse. [Link]

-

Kumar, P., et al. (2005). Synthesis and biological evaluation of prodrugs of zidovudine. Journal of Medicinal Chemistry. [Link]

-

Kamal, A., et al. (2022). Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy. Molecules. [Link]

-

Brainly.in. (2025). 4 Outline the synthesis of Trimethoprim. Explain its MOA and mention its uses. Brainly.in. [Link]

- Chinese Patent No. CN101328138B. (2011). Preparation of trimethoprim.

-

Scribd. (n.d.). Trimethoprim Synthesis. Scribd. [Link]

-

The Pharma Innovation. (2019). Anticancer and antimicrobial prospective of Pyrimidine derivatives: A review. The Pharma Innovation. [Link]

-

Role of Pyrimidine Derivatives in the Treatment of Cancer. (2022). ResearchGate. [Link]

-

Ciacci, A., et al. (2013). Synthesis and SAR studies of dual AKT/NF-κB inhibitors against melanoma. ChemMedChem. [Link]

-

Raviolo, M. A., et al. (2007). Synthesis and antiretroviral evaluation of derivatives of zidovudine. Journal of the Brazilian Chemical Society. [Link]

- Chinese Patent No. CN103864870A. (2014). Preparation method of zidovudine.

-

Hilaris Publisher. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. [Link]

Sources

- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 4. thepharmajournal.com [thepharmajournal.com]

- 5. Explanatory review on pyrimidine/fused pyrimidine derivatives as anticancer agents targeting Src kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Heterocyclic-Fused Pyrimidines as Novel Tubulin Polymerization Inhibitors Targeting the Colchicine Binding Site: Structural Basis and Antitumor Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quinoline/Pyrido-Pyrimidine Derivatives as Tubulin Polymerization Inhibitors: Design, Synthesis, Computational, and Anticancer Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibitors of NF-kappaB and AP-1 gene expression: SAR studies on the pyrimidine portion of 2-chloro-4-trifluoromethylpyrimidine-5-[N-(3', 5'-bis(trifluoromethyl)phenyl)carboxamide] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. allresearchjournal.com [allresearchjournal.com]

- 13. researchgate.net [researchgate.net]

- 14. Novel third-generation pyrimidines-based EGFR tyrosine kinase inhibitors targeting EGFR T790M mutation in advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. EP0067593A1 - Process for the preparation of trimethoprim and novel intermediates for use therein - Google Patents [patents.google.com]

- 17. Pyrimidine hybrids with in vivo anticancer therapeutic potential. | Semantic Scholar [semanticscholar.org]

- 18. Modified Synthesis of Erlotinib Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Theoretical studies on pyrimidine substituent derivatives as dual inhibitors of AP-1 and NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Frontiers | Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives [frontiersin.org]

- 22. researchgate.net [researchgate.net]

- 23. Zidovudine synthesis - chemicalbook [chemicalbook.com]

- 24. Trimethoprim synthesis - chemicalbook [chemicalbook.com]

- 25. brainly.in [brainly.in]

- 26. CN101328138B - Preparation of trimethoprim - Google Patents [patents.google.com]

- 27. pdf.benchchem.com [pdf.benchchem.com]

- 28. Pyrimidine hybrids with in vivo anticancer therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]

- 30. hilarispublisher.com [hilarispublisher.com]

The Strategic deployment of 4-(4-Fluorophenyl)-2-pyrimidinethiol in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrimidine Scaffold and the Rise of a Key Building Block

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core structure of numerous natural and synthetic bioactive compounds.[1] Its presence in the nucleobases uracil, thymine, and cytosine underscores its fundamental role in biological systems.[1] This inherent biocompatibility, coupled with its versatile chemical reactivity, has made the pyrimidine scaffold a "privileged structure" in drug discovery, leading to a plethora of FDA-approved drugs for a wide range of diseases, including cancer, viral infections, and inflammatory disorders.

Within this important class of heterocycles, 4-(4-Fluorophenyl)-2-pyrimidinethiol has emerged as a particularly valuable building block. Its strategic combination of a fluorinated phenyl ring and a reactive thiol group provides medicinal chemists with a powerful tool to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates. The fluorophenyl moiety can enhance metabolic stability and improve binding affinity to biological targets, while the thiol group serves as a versatile handle for further chemical modifications.[2][3] This guide provides an in-depth technical overview of the synthesis, reactivity, and application of 4-(4-fluorophenyl)-2-pyrimidinethiol in the development of novel therapeutic agents.

Synthesis of the Core Scaffold: A Detailed Protocol and Alternative Approaches

The most common and efficient method for the synthesis of 4-(4-Fluorophenyl)-2-pyrimidinethiol involves the cyclocondensation of a chalcone intermediate with thiourea. This method is widely applicable for the preparation of various 4-aryl-2-pyrimidinethiols.

Primary Synthetic Route: From Chalcone to Pyrimidinethiol

The synthesis begins with the Claisen-Schmidt condensation of 4-fluoroacetophenone and a suitable aldehyde to form the corresponding chalcone, 1-(4-fluorophenyl)-3-aryl-2-propen-1-one. This intermediate is then reacted with thiourea in the presence of a base, such as potassium hydroxide in methanol, to yield the desired 4-(4-fluorophenyl)-2-pyrimidinethiol.[4]

Experimental Protocol: Synthesis of 4-(4-Fluorophenyl)-6-(aryl)pyrimidin-2-thiol [4]

-

Step 1: Synthesis of the Chalcone Intermediate

-

To a stirred solution of 1-(4-nitrophenyl)ethanone (0.01 mol) and the corresponding aromatic aldehyde (0.01 mol) in methanol (5-10 ml), a 40% sodium hydroxide solution (10 ml) is added dropwise at room temperature.

-

The reaction mixture is stirred for 2-3 hours and then left overnight at room temperature.

-

The mixture is poured into ice-cold water and acidified with hydrochloric acid.

-

The precipitated chalcone is filtered, dried, and recrystallized from methanol.

-

-

Step 2: Synthesis of the Pyrimidinethiol

-

A solution of the substituted chalcone (0.01 mol) in methanol (50 ml) is prepared.

-